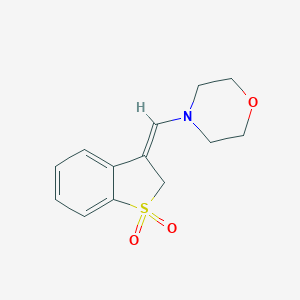

Morpholine, S,S-dioxide

Description

The exact mass of the compound (3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, S,S-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, S,S-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16958-11-5 |

|---|---|

Molecular Formula |

C13H15NO3S |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |

InChI Key |

MMOKULXFFZJXIR-PKNBQFBNSA-N |

SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Isomeric SMILES |

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |

Canonical SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Synonyms |

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of Thiomorpholine 1,1-Dioxide

Technical Whitepaper | Application Note: 04-2025

Executive Summary

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1), often colloquially referred to as "morpholine S,S-dioxide," represents a critical bioisostere in modern medicinal chemistry.[1][2][3][4][5] Structurally distinct from morpholine by the substitution of the ether oxygen with a sulfone (

This guide provides a definitive technical analysis of the molecule, moving beyond basic catalog data to explore the causality of its properties. We examine its utility as a polar aprotic scaffold, its role in modulating pKa for improved membrane permeability, and provide a self-validating protocol for its synthesis via oxidative cycling.

Part 1: Molecular Architecture & Electronic Profile

Structural Identity & Nomenclature

While frequently termed "morpholine sulfone," the IUPAC-compliant identity is Thiomorpholine 1,1-dioxide . It is the oxidized derivative of thiomorpholine.[1][2]

Electronic Effects & Basicity Modulation

The substitution of the morpholine oxygen (electronegativity

The pKa Shift:

Implication: At physiological pH (7.4), morpholine exists predominantly in its ionized cationic form (~90% protonated). In contrast, thiomorpholine 1,1-dioxide exists primarily as the free base (~90% neutral). This shift is critical for drug design, as the neutral species generally exhibits superior passive membrane permeability.

Figure 1: Comparative ionization states at physiological pH. The sulfone analog remains neutral, facilitating passive transport.

Part 2: Physicochemical Data Matrix[1][8]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

| Property | Value | Technical Context |

| Physical State | Crystalline Solid | White to off-white powder.[1] Hygroscopic nature requires storage under inert atmosphere. |

| Melting Point | 68°C – 71°C | Distinctly sharp melting range indicates high crystallinity. |

| Boiling Point | ~155°C (1 mmHg) | High boiling point reflects significant dipole-dipole interactions of the sulfone. |

| Density | 1.24 g/cm³ | Higher density than morpholine (1.007 g/cm³) due to the sulfur atom mass. |

| LogP (Calc) | -1.3 to -1.5 | Highly polar. The sulfone group lowers lipophilicity compared to sulfides, but the reduced ionization at pH 7.4 (LogD) often compensates for this in biological systems. |

| H-Bond Donors | 1 (NH) | Secondary amine remains available for functionalization. |

| H-Bond Acceptors | 3 (2 O, 1 N) | The sulfone oxygens are weak acceptors compared to carbonyls but participate in crystal lattice stabilization. |

| Solubility | Water, DMSO, MeOH | High water solubility due to polarity; limited solubility in non-polar alkanes (Hexane). |

Part 3: Synthetic Protocol (Self-Validating)

Synthesis Strategy: Catalytic Oxidation

Direct oxidation of thiomorpholine is the most efficient route. While permanganate (

Safety Warning: Peroxide reactions are exothermic. Sulfones are stable, but intermediates (sulfoxides) can react vigorously. Ensure temperature control.

Step-by-Step Methodology

Reagents:

-

Hydrogen Peroxide (30% aq. solution, 2.5 eq)

-

Sodium Tungstate Dihydrate (

, 0.02 eq) -

Solvent: Water or Methanol/Water (1:1)

Workflow:

-

Setup: In a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe, dissolve Sodium Tungstate (catalyst) in water. Add Thiomorpholine.[1][2][3][5][6][7][8][9][10][11][12]

-

Controlled Addition: Cool the mixture to 10°C. Add

dropwise via an addition funnel.-

Critical Control Point: Do not allow internal temperature to exceed 40°C during addition. The oxidation of Sulfur to Sulfoxide is fast and exothermic.

-

-

Reaction Phase: Once addition is complete, warm the reaction to 60°C and stir for 4 hours.

-

Validation: Monitor by TLC (MeOH/DCM 1:9). The intermediate sulfoxide (polar) will disappear, converting to the more mobile sulfone.

-

-

Quench: Cool to room temperature. Test for excess peroxide using starch-iodide paper. If positive, quench with saturated Sodium Bisulfite solution until negative.

-

Isolation:

-

Basify to pH >10 using NaOH (to ensure the amine is free).

-

Extract exhaustively with Dichloromethane (DCM) or Chloroform (

volumes). Note: The product is water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency.

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ethyl Acetate if necessary to achieve the white crystalline solid (MP 68-71°C).

Figure 2: Catalytic oxidation workflow emphasizing temperature control points.

Part 4: Medicinal Chemistry Applications[1][2][5][9]

Metabolic Stability (The "Metabolic Block")

Morpholine rings are susceptible to oxidative metabolism (N-oxidation or

Case Study: Sutezolid

Sutezolid (PNU-100480) is a thiomorpholine 1,1-dioxide analogue of the antibiotic Linezolid.

-

Sutezolid: Contains a thiomorpholine ring (which is oxidized to the sulfone in vivo or administered as such in derivatives).

-

Impact: The substitution improves potency against Mycobacterium tuberculosis and alters the pharmacokinetic half-life.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[9] Organic Process Research & Development.[9] (Contextual reference for thiomorpholine precursor synthesis). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiomorpholine-1,1-Dioxide CAS 39093-93-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 7. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 10. 466030250 [thermofisher.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Morpholine S,S-Dioxide in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of morpholine S,S-dioxide in a range of common polar aprotic solvents, namely dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). In the absence of extensive empirical solubility data for this specific compound, this guide synthesizes information on the physicochemical properties of the morpholine and sulfone moieties with the known characteristics of these solvents to predict solubility behavior. Furthermore, detailed, field-proven experimental protocols for the systematic determination of solubility are provided to empower researchers in drug development and chemical synthesis with the necessary tools for practical application. This document is intended to serve as a foundational resource for scientists and professionals requiring a deep understanding of the solvation of this heterocyclic sulfone.

Introduction

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, valued for their favorable physicochemical and biological properties. The oxidation of the sulfur atom in sulfur-containing morpholine analogues to a sulfone (S,S-dioxide) dramatically alters the molecule's electronic and steric characteristics, profoundly influencing its polarity, hydrogen bonding potential, and crystal lattice energy. Consequently, the solubility of such derivatives, a critical parameter in drug formulation, reaction chemistry, and material processing, requires careful consideration.

This guide focuses on the solubility of morpholine S,S-dioxide in polar aprotic solvents, a class of solvents widely employed in organic synthesis and analytical chemistry for their ability to dissolve a broad range of compounds.[1][2] Understanding the interplay between the highly polar sulfone group and the solvation properties of these solvents is paramount for optimizing experimental conditions and predicting the behavior of morpholine S,S-dioxide in various applications.

Physicochemical Properties of Morpholine S,S-Dioxide: A Predictive Analysis

Direct experimental data on the physicochemical properties of morpholine S,S-dioxide are not extensively reported. However, a robust predictive analysis can be formulated by considering the well-documented properties of the parent morpholine molecule and the sulfone functional group.

Morpholine Moiety: The morpholine ring imparts a degree of polarity and the potential for hydrogen bonding via the N-H group.[3] It is a versatile structure found in numerous bioactive compounds.

Sulfone (S,S-Dioxide) Group: The introduction of the sulfone group is the most significant modification. This group is characterized by:

-

High Polarity: The S=O bonds are highly polarized, with a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. This creates a strong molecular dipole moment.[1]

-

Hydrogen Bond Acceptor: The oxygen atoms of the sulfone group are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donors.[4]

-

Aprotic Nature: The sulfone group itself does not possess any hydrogen atoms that can act as hydrogen bond donors.

The combination of the morpholine ring and the sulfone group results in a molecule with high polarity and a strong capacity for hydrogen bond acceptance. The crystal lattice energy of morpholine S,S-dioxide is expected to be substantial due to strong dipole-dipole interactions and potential intermolecular hydrogen bonding in the solid state. Overcoming this lattice energy is a key factor in achieving solvation.

Characteristics of Selected Polar Aprotic Solvents

The choice of solvent is critical in determining the solubility of a polar compound like morpholine S,S-dioxide. Polar aprotic solvents are particularly relevant due to their ability to solvate polar molecules without the interference of hydrogen bond donation.[4]

| Solvent | Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) | Key Features |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 | Highly polar, strong H-bond acceptor, excellent solvating power for a wide range of organic and inorganic compounds.[1][5] |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | 3.82 | 153 | High polarity, strong H-bond acceptor, often referred to as a "universal solvent".[6] |

| Acetonitrile (ACN) | CH₃CN | 37.5 | 3.92 | 81.6 | Medium polarity, good H-bond acceptor, widely used in chromatography and organic synthesis.[2][7] |

| Tetrahydrofuran (THF) | (CH₂)₄O | 7.6 | 1.75 | 66 | Moderately polar, cyclic ether structure, good solvent for many organic compounds.[8][9] |

Causality of Solvent Choice:

-

DMSO and DMF: These are predicted to be excellent solvents for morpholine S,S-dioxide. Their high polarity and strong hydrogen bond accepting capabilities can effectively solvate both the polar sulfone group and the morpholine ring, overcoming the crystal lattice energy.[1][6]

-

Acetonitrile: With its significant polarity, acetonitrile is also expected to be a good solvent for morpholine S,S-dioxide, though perhaps to a lesser extent than DMSO and DMF.[2]

-

Tetrahydrofuran: Due to its lower polarity compared to the other solvents, THF is anticipated to be a poorer solvent for the highly polar morpholine S,S-dioxide.[8]

Predicted Solubility of Morpholine S,S-Dioxide

Based on the principle of "like dissolves like," the predicted order of solubility for morpholine S,S-dioxide in the selected polar aprotic solvents is as follows:

DMSO > DMF > Acetonitrile > THF

This prediction is grounded in the synergistic effects of solvent polarity and hydrogen bond accepting ability in overcoming the intermolecular forces within the solid solute.

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following standardized experimental protocols are recommended.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of morpholine S,S-dioxide to a series of sealed vials, each containing a known volume of the respective polar aprotic solvent (DMSO, DMF, ACN, THF). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker). A typical temperature for initial screening is 25°C. The system should be agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours). Preliminary kinetic studies can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a suitable filter (e.g., 0.45 µm PTFE syringe filter) to prevent the transfer of undissolved solid.

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of morpholine S,S-dioxide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentration to accurately quantify the solute concentration in the sample.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: Isothermal shake-flask solubility determination workflow.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.

Principle: This method adapts the isothermal shake-flask principle to a microplate format, allowing for parallel processing of multiple samples.

Step-by-Step Methodology:

-

Dispensing: Use automated liquid handling to dispense a known amount of solid morpholine S,S-dioxide into the wells of a microplate (e.g., 96-well).

-

Solvent Addition: Add a known volume of each polar aprotic solvent to the respective wells.

-

Sealing and Incubation: Seal the microplate to prevent solvent evaporation and place it on a temperature-controlled shaker for equilibration (typically 18-24 hours).

-

Filtration: After incubation, filter the solutions using a filter plate to separate the undissolved solid.

-

Analysis: Analyze the filtrate directly or after dilution using a rapid analytical technique such as HPLC-UV or UPLC-MS.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions (e.g., temperature).

Table 1: Equilibrium Solubility of Morpholine S,S-Dioxide at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Experimental Value | Experimental Value |

| DMF | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| THF | Experimental Value | Experimental Value |

The experimentally determined solubility values can then be correlated with the physicochemical properties of the solvents to validate the initial predictions and provide a deeper understanding of the structure-solubility relationship.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of morpholine S,S-dioxide in key polar aprotic solvents. Based on the analysis of molecular properties, the predicted solubility order is DMSO > DMF > Acetonitrile > THF. The provided experimental protocols offer robust methodologies for obtaining empirical data to confirm these predictions and to support the needs of researchers and professionals in drug development and chemical synthesis. A systematic approach, combining predictive analysis with empirical determination, is essential for the effective utilization of morpholine S,S-dioxide in various scientific applications.

References

-

BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

-

Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Study.com. (n.d.). THF | Definition, Density & Structure. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022, July 21). Dimethylformamide. MFA Cameo. [Link]

-

ResearchGate. (2025, August 10). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl_sulfoxide. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Yufeng. (2024, October 15). ACETONITRILE. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Acetonitrile - Wikipedia [en.wikipedia.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. adityadyechem.com [adityadyechem.com]

- 7. Acetonitrile | Fisher Scientific [fishersci.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

Technical Monograph: Thiomorpholine 1,1-Dioxide (CAS 39093-93-1)

Executive Summary & Chemical Identity[1]

Thiomorpholine 1,1-dioxide (CAS 39093-93-1) is a heterocyclic sulfone widely utilized in medicinal chemistry as a polar, non-basic scaffold.[1][2][3][4] Often referred to colloquially as "Morpholine S,S-dioxide," it serves as a critical bioisostere for morpholine and piperazine rings. By replacing the ether oxygen of morpholine with a sulfone (

This guide provides a comprehensive analysis of its physicochemical properties, safety protocols, synthesis, and application in drug discovery.

Nomenclature Clarification

Physicochemical Profile

The following data represents the free base form of the compound. Researchers should note that hydrochloride salts (CAS 59801-62-6) will exhibit significantly higher melting points.

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 135.18 g/mol | Small molecule fragment |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 68 – 71 °C | Free base [1][2] |

| Boiling Point | 155 °C (at 1 mmHg) | High thermal stability |

| Solubility | DMSO, Methanol, Water (Moderate) | Polar aprotic/protic solvents |

| LogP (Predicted) | -1.1 to -0.6 | Highly polar; lowers lipophilicity |

| pKa (Conjugate Acid) | ~5.4 | Less basic than morpholine (pKa ~8.[5]3) |

Safety Data Sheet (SDS) Analysis

While some vendors classify CAS 39093-93-1 as non-hazardous, major suppliers (e.g., Sigma-Aldrich) classify it as an Irritant . In a research setting, the "Precautionary Principle" dictates treating it according to the most rigorous safety standard available.

GHS Classification (Warning)[1]

Handling & Emergency Protocols

Personal Protective Equipment (PPE)

-

Respiratory: N95 mask or half-face respirator if dust generation is likely. Work within a certified chemical fume hood.

-

Skin: Nitrile rubber gloves (0.11 mm thickness minimum).

-

Eyes: Chemical safety goggles. Face shield if performing large-scale oxidation reactions.

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure incidents.

Figure 1: Emergency response decision tree for Thiomorpholine 1,1-dioxide exposure.

Synthesis Protocol: Oxidation of Thiomorpholine

The most reliable method for synthesizing Thiomorpholine 1,1-dioxide involves the oxidation of the parent thiomorpholine using hydrogen peroxide (

Reaction Scheme

[9][10]Detailed Methodology

Reagents:

-

Thiomorpholine (1.0 equiv)[11]

-

Hydrogen Peroxide (30% aq.[11] solution, 2.2 – 2.5 equiv)

-

Solvent: Water or Acetic Acid

-

Catalyst (Optional): Sodium Tungstate (

) for faster kinetics.

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Dissolution: Dissolve Thiomorpholine (10 g, 97 mmol) in water (50 mL). Cool the solution to 0–5 °C using an ice bath. Note: The reaction is exothermic.

-

Oxidation: Slowly add 30%

(25 mL, ~220 mmol) dropwise over 30 minutes. Maintain internal temperature below 20 °C to prevent thermal runaway. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 50 °C for 2–4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The sulfone is significantly more polar than the starting sulfide.

-

Workup:

-

Destroy excess peroxide using a saturated sodium sulfite (

) solution (check with starch-iodide paper). -

Concentrate the aqueous solution under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or extract continuously with Dichloromethane (DCM) if the product does not precipitate.

-

-

Yield: Expected yield is 75–85%.

Figure 2: Step-wise oxidation workflow from sulfide to sulfone.

Application in Drug Design[2][4][5][14]

Thiomorpholine 1,1-dioxide is a high-value scaffold in medicinal chemistry, primarily used to optimize the physicochemical properties of lead compounds.

Bioisosterism

It acts as a bioisostere for:

-

Morpholine: Increases polarity and reduces basicity.

-

Piperazine: Removes the basic nitrogen, eliminating protonation at physiological pH.

-

Cyclohexane: Adds polarity to a lipophilic core.

Metabolic Stability

The sulfone group (

Electronic Effects

The strong electron-withdrawing nature of the sulfone group lowers the

Analytical Characterization

To validate the integrity of the synthesized or purchased material, compare against these standard spectroscopic markers:

-

1H NMR (DMSO-d6):

-

2.9 – 3.1 ppm (m, 4H,

-

3.1 – 3.3 ppm (m, 4H,

-

Note: The signals are often two distinct triplets or multiplets depending on resolution.

-

2.9 – 3.1 ppm (m, 4H,

-

IR Spectroscopy:

-

Strong symmetric stretch: ~1110–1150

( -

Strong asymmetric stretch: ~1290–1320

( -

Amine stretch (

): ~3200–3400

-

-

Mass Spectrometry (ESI):

- .

References

-

TCI Chemicals. (2023). Product Specification: Thiomorpholine 1,1-Dioxide (T2193).[12] Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Thiomorpholine 1,1-dioxide.[5][10][12] Retrieved from

-

PubChem. (2023). Compound Summary: Thiomorpholine 1,1-dioxide (CID 6484228).[5][4] National Library of Medicine. Retrieved from

-

Burckhalter, J. H., et al. (1961). Synthesis of Thiomorpholine 1,1-Dioxide Derivatives.[1][2][3][4][9][10][13] Journal of Organic Chemistry. (Historical reference for oxidation protocols).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiomorpholine-1,1-dioxide CAS.No.39093-93-1, CasNo.39093-93-1 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 7. Thiomorpholine 1,1-Dioxide | 39093-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. guidechem.com [guidechem.com]

- 10. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemimpex.com [chemimpex.com]

Thermodynamic Stability of Thiomorpholine 1,1-Dioxide

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) represents a thermodynamically privileged scaffold in medicinal chemistry.[1] Unlike its parent compound thiomorpholine or its isostere morpholine, the 1,1-dioxide derivative acts as a metabolic "sink," exhibiting exceptional resistance to oxidative degradation. This guide analyzes the thermodynamic and kinetic stability profiles of thiomorpholine 1,1-dioxide, providing actionable data for its incorporation into drug discovery pipelines as a bioisostere for morpholine and piperazine.

Key Stability Highlights:

-

Thermal: Stable solid (MP: 68–71°C) with high resistance to thermal degradation below 200°C.[1]

-

Metabolic: Nullifies oxidative liability at the sulfur center; reduces electron density at nitrogen, lowering CYP450 affinity.[1]

-

Conformational: High barrier to ring inversion (~11.7 kcal/mol) stabilizes specific vector orientations in ligand-protein binding.[1]

Molecular Architecture & Conformational Thermodynamics[1]

The stability of thiomorpholine 1,1-dioxide stems from the strong electron-withdrawing nature of the sulfone (

Conformational Landscape

The six-membered heterocyclic ring exists primarily in a chair conformation .[1] However, the bulky sulfone group and the dipole-dipole interactions introduce a "twist-boat" energetic minimum that is more accessible than in cyclohexane.

-

Chair Preference: The chair conformer is the global thermodynamic minimum.[1]

-

Ring Inversion Barrier: Experimental and calculated values for substituted thiomorpholine 1,1-dioxides suggest a ring inversion barrier (

) of approximately 11.2 – 11.7 kcal/mol .[1][2] This is slightly higher than morpholine, attributing rigidity that is favorable for maintaining binding poses in active sites.[1]

Electronic Stabilization

The sulfone group exerts a strong inductive effect (-I), reducing the pKa of the secondary amine to approximately 5.4 – 6.5 (compared to ~8.3 for morpholine). This reduction in basicity:

Figure 1: Conformational energy landscape of thiomorpholine 1,1-dioxide.[1] The high barrier to inversion confers structural rigidity beneficial for target binding.

Thermal Stability Profile

Thiomorpholine 1,1-dioxide exhibits robust thermal stability, making it suitable for high-temperature synthesis and rigorous purification protocols.[1]

Physical & Thermal Properties

The compound is a crystalline solid at room temperature.[1] Its high boiling point (extrapolated) relative to its molecular weight indicates strong intermolecular dipole-dipole interactions driven by the sulfone group.[1]

| Property | Value | Notes |

| Melting Point | 68.0 – 71.0 °C | Sharp transition indicates high purity/crystallinity.[1] |

| Boiling Point | 155 °C @ 1 mmHg | High vacuum required to prevent thermal stress during distillation.[1] |

| Density | ~1.24 g/cm³ | Predicted value; denser than morpholine due to Sulfur/Oxygen content.[1] |

| Decomposition | > 200 °C | Generally stable; lacks labile peroxide/azo linkages.[1] |

| Solubility | Water, DMSO, Methanol | High polarity facilitates aqueous solubility. |

Thermal Decomposition Risks

While the sulfone ring is stable, the secondary amine is susceptible to thermal degradation in the presence of strong oxidizers at elevated temperatures (>150°C). Under inert atmosphere (Nitrogen/Argon), the scaffold remains intact up to its boiling point.

Chemical & Metabolic Stability (The "Metabolic Sink")

In drug discovery, the transition from morpholine to thiomorpholine 1,1-dioxide is a strategic maneuver to block metabolic soft spots.

Oxidative Resistance

Morpholine is susceptible to oxidative ring opening (via CYP450).[1] Thiomorpholine is susceptible to S-oxidation.[1] Thiomorpholine 1,1-dioxide, being the terminal oxidation product, is immune to further S-oxidation.

-

S-Oxidation: Impossible (Sulfur is already

).[1] -

N-Oxidation: Suppressed due to electron withdrawal by

, which lowers the HOMO energy of the nitrogen lone pair.

Hydrolytic Stability

The cyclic sulfone is chemically inert to hydrolysis under physiological conditions (pH 1–9).[1] It resists ring opening even under acidic conditions used to remove protecting groups (e.g., TFA/DCM or HCl/MeOH), validating its use as a robust scaffold during multi-step synthesis.

Figure 2: Metabolic trajectory showing Thiomorpholine 1,1-dioxide as the stable thermodynamic well, resistant to further oxidative clearance.

Synthesis & Purification Thermodynamics

The synthesis of thiomorpholine 1,1-dioxide is a thermodynamically downhill (exothermic) process, typically achieved by oxidizing thiomorpholine. Control of this exotherm is critical for safety and yield.[1]

Protocol: Controlled Oxidation

Objective: Synthesize thiomorpholine 1,1-dioxide from thiomorpholine without over-heating or N-oxide formation.[1]

Reagents:

-

Thiomorpholine (1.0 eq)

-

Hydrogen Peroxide (30% aq, 2.5 eq) or Oxone®

-

Catalyst: Sodium Tungstate (

, 2 mol%) -

Solvent: Water or Methanol

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with thiomorpholine, solvent, and catalyst.[1] Cool to 0°C (ice bath).

-

Addition: Add

dropwise via an addition funnel.[1] -

Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Use TLC (MeOH/DCM) or LC-MS.[1] The intermediate sulfoxide appears first, followed by the sulfone.

-

-

Quenching: Quench excess peroxide with saturated sodium sulfite (

) solution. Test with starch-iodide paper to ensure no peroxide remains.[1] -

Isolation:

-

Purification: Recrystallize from Ethanol/Hexane if necessary to achieve the MP of 68–71°C.

Self-Validating Quality Control

-

1H NMR: Look for the shift of ring protons adjacent to Sulfur.[1] They will shift downfield (~3.0 ppm) compared to the starting material due to the electron-withdrawing

.[1] -

Melting Point: A sharp range (68–71°C) confirms conversion and purity.[1]

References

-

ChemicalBook. (2025).[1][4] Thiomorpholine-1,1-dioxide Properties and Safety.[1][5][6] Retrieved from

-

TCI Chemicals. (2025).[1] Product Specification: Thiomorpholine 1,1-Dioxide (T2193).[1] Retrieved from

-

PubChem. (2025).[1] Thiomorpholine 1,1-dioxide (Compound CID 6484228).[1] National Library of Medicine.[1] Retrieved from

-

Tolstikova, L. L., et al. (2008).[1][4] Stereodynamic behaviour of 4-(trifluoromethylsulfonyl)thiomorpholine 1,1-dioxide. Tetrahedron.[1][4] (Cited for conformational inversion barriers).[1]

-

Strotman, N. A., et al. (2018).[1] Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. Organic Process Research & Development.[1][7] (Cited for exothermic synthesis control).[1]

Sources

- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

- 7. Thiomorpholine - Wikipedia [en.wikipedia.org]

Thiomorpholine 1,1-Dioxide: Structural Dynamics, Polarity, and Synthetic Protocols

Executive Summary

Thiomorpholine 1,1-dioxide (commonly referred to as morpholine S,S-dioxide) represents a critical scaffold in medicinal chemistry and materials science. Unlike its parent compound morpholine, which functions primarily as a moderate base and polar solvent, the S,S-dioxide derivative introduces a highly polarized sulfone moiety (

This technical guide provides a comprehensive analysis of the dipole moment and polarity of thiomorpholine 1,1-dioxide, grounded in structural conformation analysis. It includes validated synthetic protocols and examines the compound's utility as a bioisostere in drug development.[1]

Structural Dynamics & Electronic Distribution

To understand the polarity of thiomorpholine 1,1-dioxide, one must analyze the vector addition of its functional groups within the lowest-energy conformation.

Conformation and Dipole Vectors

The molecule exists predominantly in a chair conformation . This geometry minimizes torsional strain and 1,3-diaxial interactions.

-

The Sulfone Group (

): This is the dominant contributor to the molecular dipole. The sulfur atom is -

The Amine Group (

): The secondary amine at the 4-position also contributes a dipole moment. In the chair conformation, the

Quantitative Polarity Estimates

While experimental dipole moments vary by solvent (due to dielectric effects), the value for thiomorpholine 1,1-dioxide is significantly higher than that of morpholine.

-

Morpholine:

D -

Sulfolane (Cyclic Sulfone analog):

D -

Thiomorpholine 1,1-dioxide:

D (Estimated via Vector Analysis)

The strong electron-withdrawing nature of the sulfone group amplifies the polarity, making the molecule a "harder" dipole compared to the "softer" thiomorpholine.

Vector Analysis Diagram

The following diagram illustrates the structural forces and the resultant dipole vector.

Figure 1: Vector analysis showing the dominance of the sulfone group in establishing the high dipole moment.

Physicochemical Data Comparison

The following table contrasts the properties of the dioxide with its precursors. Note the dramatic shift in Topological Polar Surface Area (TPSA) and LogP, which dictates its behavior in biological systems.

| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-dioxide |

| Molecular Formula | |||

| MW ( g/mol ) | 87.12 | 103.19 | 135.18 |

| Dipole Moment (D) | ~1.47 | ~1.55 | ~4.8 (Predicted) |

| LogP (Octanol/Water) | -0.86 | 0.55 | -1.1 (Highly Polar) |

| TPSA ( | 32.26 | 37.3 | 54.6 |

| H-Bond Donors | 1 | 1 | 1 |

| H-Bond Acceptors | 2 | 2 | 3 |

Key Insight: The shift from Thiomorpholine (LogP 0.55) to the Dioxide (LogP -1.1) represents a massive increase in hydrophilicity. This makes the dioxide an excellent scaffold for reducing the lipophilicity of overly greasy drug candidates.

Synthetic Pathways & Purification

Reliable access to high-purity thiomorpholine 1,1-dioxide is essential for accurate physical measurements. The standard protocol involves the oxidation of thiomorpholine using hydrogen peroxide.

Synthesis Protocol

-

Reagents: Thiomorpholine (1.0 eq), 30% Hydrogen Peroxide (

, 2.5 eq), Sodium Tungstate ( -

Solvent: Water or Methanol.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Thiomorpholine and catalyst in water. Cool to 0°C.[2][3]

-

Oxidation: Add

dropwise via an addition funnel. Caution: The reaction is highly exothermic. Maintain internal temperature <10°C during addition. -

Reflux: Once addition is complete, warm to room temperature, then reflux (approx. 80-100°C) for 2-4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.

-

Quench: Destroy excess peroxide using Sodium Sulfite (

) or Manganese Dioxide ( -

Isolation: Concentrate the aqueous solution under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water or Methanol.

-

Target Appearance: White crystalline solid.

-

Melting Point: 68–71 °C.

-

Synthesis Workflow Diagram

Figure 2: Validated synthetic route for the production of analytical-grade thiomorpholine 1,1-dioxide.

Physicochemical Implications in Drug Design[1]

The high dipole moment of the S,S-dioxide moiety has specific utility in medicinal chemistry, often referred to as a "Sulfone Scan."

Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism (N-dealkylation or oxidation to lactams). Thiomorpholine is susceptible to S-oxidation.[4]

-

Advantage: Thiomorpholine 1,1-dioxide is already fully oxidized at the sulfur position. It represents a "metabolic sink," preventing further oxidative degradation at that site, often extending the half-life (

) of the drug.

Bioisosterism and Solubility

Replacing a phenyl ring or a morpholine ring with a thiomorpholine 1,1-dioxide ring is a strategy to:

-

Lower LogP: Increase water solubility.

-

Increase TPSA: Reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired.

-

Dipole Interactions: The sulfone oxygens act as strong hydrogen bond acceptors (HBA), potentially engaging key residues in a receptor pocket that a simple ether oxygen (in morpholine) cannot.

Experimental Determination Protocol

If your research requires the precise experimental dipole moment in a specific solvent (e.g., Benzene or Dioxane), use the Guggenheim Method at 25°C.

Equipment:

-

Dipolemeter (measures Dielectric Constant,

). -

Refractometer (measures Refractive Index,

).

Protocol:

-

Preparation: Prepare 5 dilute solutions of Thiomorpholine 1,1-dioxide in the chosen non-polar solvent (concentration range 0.01 – 0.10 weight fraction).

-

Measurement: Measure

and -

Calculation: Plot

vs. concentration ( -

Derivation: Use the Guggenheim equation:

-

Where

is the slope of dielectric constant. - is the slope of refractive index squared.

- is the molecular weight.

-

References

-

PubChem Database. Thiomorpholine 1,1-dioxide (CID 6484228).[4] National Center for Biotechnology Information. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). [Link]

-

Organic Syntheses. General Oxidation Protocols for Sulfides to Sulfones. (Standard Reference for H2O2/Tungstate method). [Link]

Sources

Morpholine S,S-Dioxide: A Strategic Bioisostere for Morpholine

Executive Summary

In the optimization of lead compounds, the morpholine ring is a privileged scaffold due to its ability to improve solubility and provide a hydrogen bond acceptor. However, its moderate basicity (

Morpholine S,S-dioxide (chemically thiomorpholine 1,1-dioxide ) represents a high-value bioisosteric replacement. By substituting the ether oxygen with a sulfone group, medicinal chemists can dramatically modulate the electronic landscape of the ring—suppressing basicity and altering hydrogen bond vectors—while maintaining the saturated heterocyclic geometry. This guide details the physicochemical rationale, synthetic protocols, and strategic application of this bioisostere.[1][2]

Part 1: Physicochemical Rationale

The transition from morpholine to thiomorpholine 1,1-dioxide is not merely a structural swap; it is an electronic reset of the pharmacophore.

Basicity Modulation ( Shift)

The most critical impact of this bioisostere is the reduction of amine basicity.

-

Morpholine: The ether oxygen is electron-withdrawing by induction but donates electron density by resonance. The resulting secondary amine has a

of approximately 8.36 . At physiological pH (7.4), it exists largely in the protonated, cationic form ( -

Thiomorpholine 1,1-Dioxide: The sulfone (

) group at the 4-position is strongly electron-withdrawing via induction (

Impact:

-

Permeability: The neutral species permeates lipid bilayers more effectively than the cation.

-

Lysosomal Trapping: Reduced basicity minimizes sequestration in acidic lysosomes, a common cause of high volume of distribution (

) and phospholipidosis.

Hydrogen Bonding & Geometry

-

H-Bond Acceptors: The sulfone provides two oxygen atoms as H-bond acceptors, compared to one in morpholine. However, the vector of these interactions is tetrahedral (sulfone) vs. planar/angular (ether).

-

Conformation: Both rings adopt a chair conformation, but the C–S bond length (1.82 Å) is significantly longer than the C–O bond (1.43 Å). This expands the ring size slightly, potentially altering the spatial projection of substituents on the nitrogen.

Comparative Data Summary

| Property | Morpholine | Thiomorpholine 1,1-Dioxide | Strategic Advantage |

| ~8.4 | ~5.5 – 6.5 | Reduces cationic character at pH 7.4; improves permeability. | |

| LogP (Lipophilicity) | -0.86 | -1.2 (More Polar) | Lowers logP while avoiding basicity; improves solubility. |

| H-Bond Acceptors | 1 (Ether O) | 2 (Sulfone O) | altered interaction vectors; no H-bond donor capacity on S. |

| Metabolic Liability | N-oxidation, | Stable at Sulfur | Blocks S-oxidation; reduces N-oxidation potential. |

| hERG Liability | Moderate (Basic Amine) | Low (Neutral) | Mitigates hERG binding (which favors basic amines). |

Part 2: Strategic Decision Pathways

The following diagram illustrates the decision logic for employing this bioisostere during Lead Optimization.

Figure 1: Decision framework for replacing morpholine with thiomorpholine 1,1-dioxide.

Part 3: Synthetic Accessibility & Protocols

Synthesis of the thiomorpholine 1,1-dioxide core is robust.[3] The most common route involves the oxidation of the parent thiomorpholine or the cyclization of divinyl sulfone.

Protocol: Oxidation of Thiomorpholine Derivatives

Context: This method is preferred when the thiomorpholine ring is already constructed or available commercially.

Reagents:

-

Substrate: N-Boc-thiomorpholine (to prevent N-oxidation) or substituted thiomorpholine.

-

Oxidant:

-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate). -

Solvent: Dichloromethane (DCM) or Methanol/Water.

Step-by-Step Methodology:

-

Protection (if secondary amine):

-

Dissolve thiomorpholine (1.0 eq) in DCM (

). -

Add

(1.1 eq) and -

Why: The nitrogen lone pair can be oxidized to the N-oxide. Protecting it with a carbamate (Boc) withdraws electron density, ensuring oxidation occurs selectively at the sulfur.

-

-

Oxidation (Sulfide

Sulfone):-

Cool the solution of N-Boc-thiomorpholine to

. -

Slowly add mCPBA (2.2 – 2.5 eq) dissolved in DCM.

-

Note: 1.0 eq yields the sulfoxide; >2.0 eq is required for the sulfone (dioxide).

-

Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitor: TLC or LCMS should show the mass shift (+32 Da).

-

-

Workup:

-

Quench excess peroxide with saturated aqueous

(sodium thiosulfate). -

Wash with saturated

to remove -

Dry organic layer over

and concentrate.[4]

-

-

Deprotection (Optional):

-

Treat the N-Boc-thiomorpholine 1,1-dioxide with 4N HCl in Dioxane or TFA/DCM (1:1) to reveal the secondary amine.

-

Figure 2: Standard synthetic workflow for generating the bioisostere.

Part 4: Case Studies & Applications

Antibiotics: The Linezolid to Sutezolid Evolution

The oxazolidinone class of antibiotics provides the premier example of this bioisostere in action.

-

Linezolid: Contains a morpholine ring.[2][5][6] It is effective but has limitations in potency and spectrum against certain resistant strains.

-

Sutezolid (PNU-100480): Contains a thiomorpholine ring.[2][3][5][7][8][9][10]

-

Analogs (Research): Studies exploring the thiomorpholine 1,1-dioxide analog of Linezolid demonstrated that the sulfone variant significantly altered the pharmacokinetic profile. While Sutezolid (sulfide) is the clinical candidate, the dioxide analogs are frequently synthesized to test metabolic hotspots. The dioxide variant often shows lower clearance because the sulfur cannot be further oxidized, unlike the sulfide in Sutezolid which is metabolized to the sulfoxide/sulfone in vivo.

Mitigating hERG Toxicity

A common liability in drug discovery is the inhibition of the hERG potassium channel, which correlates with QT prolongation and arrhythmia.

-

Mechanism: hERG binding often involves a

-stacking interaction with aromatic residues (Tyr652, Phe656) and a cation- -

Application: Replacing a basic morpholine (

8.4) with thiomorpholine 1,1-dioxide ( -

Outcome: This substitution frequently results in a

-fold reduction in hERG affinity, salvaging a promiscuous lead series.

References

-

Review of Morpholine and Thiomorpholine Bioactivity Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][5][8] Source: Journal of Chemical Reviews (2021). URL:[Link]

-

Synthesis of Thiomorpholine Analogs Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Source: ACS Publications (2022). URL:[Link]

-

hERG Channel Inhibition Mechanisms Title: Stereoselective Inhibition of the hERG1 Potassium Channel. Source: National Institutes of Health (PMC). URL:[Link]

-

Chemical Properties of Thiomorpholine 1,1-Dioxide Title: Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228.[9] Source: PubChem.[9] URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jchemrev.com [jchemrev.com]

- 3. nbinno.com [nbinno.com]

- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Conformational Analysis of the Thiomorpholine 1,1-Dioxide Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine 1,1-dioxide scaffold is a heterocyclic organic compound that has become increasingly significant in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, conferred by the sulfone group, make it a valuable bioisostere for other cyclic amines and ethers in drug design. This guide provides a comprehensive technical overview of the conformational analysis of the thiomorpholine 1,1-dioxide ring. It delves into the fundamental principles governing its three-dimensional structure, details the key experimental and computational techniques employed for its characterization, and discusses the implications of its conformational preferences in the context of rational drug development.

Introduction: The Thiomorpholine 1,1-Dioxide Moiety - A Privileged Scaffold in Drug Discovery

The thiomorpholine 1,1-dioxide moiety, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its incorporation into molecular frameworks can significantly influence a compound's pharmacological profile.

Significance in Medicinal Chemistry

In drug discovery, the strategic replacement of one chemical group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing lead compounds.[5] The thiomorpholine 1,1-dioxide ring is often employed as a bioisostere for morpholine and other cyclic amines. This substitution can lead to improved metabolic stability, enhanced target binding, and favorable pharmacokinetic properties. For instance, it has been incorporated into antibacterial agents, kinase inhibitors, and antiviral compounds.[2]

The Impact of the Sulfone Group

The defining feature of this heterocycle is the sulfone group (SO₂). This functional group imparts a high degree of polarity to the molecule and acts as a strong hydrogen bond acceptor.[1] These characteristics can facilitate interactions with biological targets and improve aqueous solubility. Furthermore, the sulfone is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

The Conformational Question

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For the thiomorpholine 1,1-dioxide ring, understanding its preferred conformation is crucial for structure-activity relationship (SAR) studies. The spatial orientation of substituents on the ring dictates how a molecule can interact with its biological target.

Fundamental Conformational Principles

The Chair Conformation

Like cyclohexane and other six-membered rings, the thiomorpholine 1,1-dioxide ring predominantly adopts a chair conformation to minimize steric and torsional strain.[6] This is the lowest energy conformation for the ring system.

Axial vs. Equatorial Substituents

In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these two orientations is a critical aspect of conformational analysis. Generally, bulky substituents prefer the less sterically hindered equatorial position.

The Role of the Sulfone Group in Ring Puckering

The presence of the sulfone group influences the geometry of the chair conformation. The bond angles around the sulfur atom deviate from the ideal tetrahedral angle, which can lead to a puckering of the ring.[7][8][9]

Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect, can also play a role in determining the conformational preferences of substituted thiomorpholine 1,1-dioxides.[10] The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial orientation, which can be counterintuitive from a purely steric perspective.[10][11]

Experimental Techniques for Conformational Analysis

A combination of experimental techniques is often employed to elucidate the conformational preferences of the thiomorpholine 1,1-dioxide ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the ring's conformation.

-

Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13]

-

Chemical Shifts: The chemical shifts of the ring protons can provide clues about their axial or equatorial orientation.

-

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This relationship can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can be used to determine their relative stereochemistry.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns.

-

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton connectivity and spatial relationships.

-

Data Analysis: The coupling constants and NOE data are analyzed to determine the preferred conformation of the ring.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can provide complementary information about the conformational equilibrium of molecules. Different conformers may exhibit distinct vibrational frequencies.

Computational and Theoretical Approaches

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules.[14]

Molecular Mechanics and Quantum Chemical Calculations

-

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. They are computationally efficient and can be used to perform conformational searches.

-

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision.

A Practical Workflow for Computational Conformational Analysis

-

Initial Structure Generation: A 3D model of the thiomorpholine 1,1-dioxide derivative is built.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using a higher level of theory, such as DFT.

Implications for Drug Development

A thorough understanding of the conformational properties of the thiomorpholine 1,1-dioxide ring is paramount for successful drug design. By knowing the preferred spatial arrangement of substituents, medicinal chemists can design molecules that present the optimal pharmacophore to their biological target, thereby enhancing potency and selectivity. Furthermore, controlling the conformation of this ring system can be a strategy to modulate the physicochemical properties of a drug candidate, such as its solubility and membrane permeability.

Conclusion

The conformational analysis of the thiomorpholine 1,1-dioxide ring is a multifaceted endeavor that requires the integration of experimental and computational techniques. A deep understanding of its conformational preferences is essential for harnessing the full potential of this privileged scaffold in modern drug discovery. As our analytical and computational tools continue to evolve, so too will our ability to rationally design novel therapeutics based on this versatile heterocyclic system.

Visualizations

Diagram 1: Conformational Equilibrium of Thiomorpholine 1,1-Dioxide

Caption: Conformational interconversion of the thiomorpholine 1,1-dioxide ring.

Diagram 2: Workflow for Conformational Analysis

Caption: Integrated workflow for the conformational analysis of thiomorpholine 1,1-dioxide.

References

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

Figshare. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. Retrieved from [Link]

-

Scribd. (n.d.). Pyramidal Inversion in Heterocycles. Retrieved from [Link]

-

SlidePlayer. (n.d.). Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 3. jchemrev.com [jchemrev.com]

- 4. nbinno.com [nbinno.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acs.figshare.com [acs.figshare.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anomeric effect - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Conformational analysis of the endogenous mu-opioid agonist endomorphin-1 using NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

Thiomorpholine 1,1-Dioxide: A Strategic Bioisostere in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of lead compounds, the morpholine ring is a ubiquitous structural motif.[1] However, issues regarding metabolic clearance, lipophilicity, and basicity often necessitate structural modification. Thiomorpholine 1,1-dioxide (also known as morpholine

This guide details the physicochemical rationale, synthetic methodologies, and strategic application of this moiety in drug discovery.[1][3][4][5][6][7]

Part 1: The Physicochemical Rationale[1]

The transition from morpholine to thiomorpholine 1,1-dioxide is not merely a structural swap; it is an electronic recalibration of the molecule.[2]

Basicity Modulation (The pKa Shift)

The most critical attribute of the thiomorpholine 1,1-dioxide moiety is its reduced basicity compared to morpholine.[2]

-

Morpholine: The ether oxygen is electron-withdrawing by induction but electron-donating by resonance. The resulting pKa of the conjugate acid is approximately 8.3 .[1] At physiological pH (7.4), a significant fraction exists as the cationic species, which can hinder membrane permeability and contribute to hERG channel blockade.[1]

-

Thiomorpholine 1,1-dioxide: The sulfone group (

) is strongly electron-withdrawing via induction and resonance, with no lone pairs available for donation into the ring system.[2] This depresses the pKa of the distal amine to approximately 5.4 .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Impact: At physiological pH, the sulfone analog remains predominantly neutral. This often correlates with improved passive permeability and reduced lysosomal trapping.[2]

Lipophilicity and Solubility

Despite adding "weight" via the sulfone group, the moiety significantly impacts LogP.[1]

-

Hydrogen Bonding: The sulfone oxygens are strong hydrogen bond acceptors (HBA) but lack hydrogen bond donor (HBD) capability.[2]

-

Polarity: The strong dipole of the

bonds increases the polar surface area (PSA), often improving aqueous solubility compared to the parent morpholine or the unoxidized thiomorpholine.

Comparative Data Table

| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide |

| Structure | |||

| pKa (Conjugate Acid) | ~8.36 | ~9.0 | ~5.4 |

| LogP (Experimental) | -0.86 | 0.6 | -1.1 |

| H-Bond Acceptors | 2 | 1 | 3 |

| Electronic Character | Moderate Base | Base | Weak Base / Neutral |

Part 2: Synthetic Pathways[2][6][9]

Synthesizing the thiomorpholine 1,1-dioxide ring is generally achieved via two primary strategies: Oxidative Functionalization (modifying an existing ring) or De Novo Cyclization (building the ring).[2]

Method A: Oxidative Functionalization (Standard Protocol)

The most common route in medicinal chemistry involves the oxidation of thiomorpholine. While potassium permanganate (

Detailed Protocol: Tungstate-Catalyzed Oxidation

-

Reagents: Thiomorpholine (1.0 eq), 30%

(2.5 eq), Sodium Tungstate dihydrate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Safety Note: Peroxide reactions are exothermic. Temperature control is critical.

Step-by-Step Workflow:

-

Dissolution: Dissolve thiomorpholine (10 mmol) and sodium tungstate (0.1 mmol) in water (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Addition: Add 30% Hydrogen Peroxide (25 mmol) dropwise via an addition funnel, maintaining the internal temperature below 20°C to prevent thermal runaway.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (stain with ninhydrin) or LCMS. The intermediate sulfoxide forms quickly; the second oxidation to the sulfone is slower.

-

Quench: Quench excess peroxide with saturated sodium sulfite solution (check with starch-iodide paper).

-

Isolation: Basify the solution to pH >10 with NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[2]

-

Purification: Dry organic layers over

, filter, and concentrate in vacuo. The product typically crystallizes as a white solid (mp 128–130°C) and often requires no chromatography.[2]

Method B: De Novo Assembly (Green Chemistry)

For industrial applications (e.g., Sutezolid manufacturing), a telescoped photochemical thiol-ene reaction is utilized to avoid the use of pre-formed thiomorpholine (which can be costly).[1]

Visualization: Synthetic Logic Flow

Caption: Step-wise oxidative conversion of thiomorpholine to its S,S-dioxide derivative.

Part 3: Strategic Application & SAR

When should a medicinal chemist deploy this bioisostere? The decision is usually driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures in the morpholine series.[1]

The Decision Matrix

The sulfone moiety is particularly useful when the parent morpholine compound exhibits:

-

High Clearance: Morpholine is generally stable, but the carbons alpha to the ether oxygen can be sites of metabolic oxidation. The sulfone creates a different electronic environment that can mitigate this.

-

hERG Liability: Basic amines are a primary pharmacophore for hERG binding. Reducing the pKa (8.4

5.4) reduces the concentration of the charged species at physiological pH, often reducing hERG affinity.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Permeability Issues: If the morpholine analog is too basic and highly ionized in the gut, the neutral sulfone analog may improve passive diffusion.

Visualization: Bioisostere Selection Logic

Caption: Strategic decision tree for implementing the thiomorpholine 1,1-dioxide bioisostere.

Part 4: Case Study - Sutezolid

The most authoritative example of this bioisostere in clinical development is Sutezolid (PNU-100480).

-

Context: Sutezolid is an oxazolidinone antibiotic developed for the treatment of tuberculosis (TB), specifically targeting multi-drug resistant strains.[1][8] It is a close structural analog of Linezolid (Zyvox).

-

The Modification: Linezolid contains a morpholine ring.[4][5][7] In Sutezolid, this is replaced by a thiomorpholine 1,1-dioxide ring.[9]

-

Outcome:

-

Potency: Sutezolid demonstrates superior bactericidal activity against Mycobacterium tuberculosis compared to Linezolid.

-

Pharmacokinetics: The modification alters the clearance profile and tissue distribution, potentially allowing for more effective dosing regimens in TB treatment.[1]

-

Metabolism: The sulfone ring is highly resistant to oxidative metabolism, contributing to the drug's stability.[1]

-

This case validates the thiomorpholine 1,1-dioxide moiety not just as a "backup" strategy, but as a tool for generating superior clinical candidates.[2]

References

-

Synthesis of Thiomorpholine 1,1-Dioxide

-

Source: PubChem. (2025). Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.

-

URL:[Link]

-

-

Medicinal Chemistry & Bioisosterism (Sutezolid)

-

Green Synthesis Protocols

-

pKa and Physicochemical Properties

-

Source: ChEMBL Database. (2025). Thiomorpholine 1,1-dioxide Target Profile.

-

URL:[Link]

-

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 10. Thiomorpholine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of Morpholine S,S-Dioxide via Thiomorpholine Oxidation

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the Morpholine S,S-Dioxide Scaffold

In contemporary medicinal chemistry, the morpholine S,S-dioxide moiety has emerged as a "bioisostere" of choice, frequently employed to replace less favorable functionalities like sulfonyl or phosphate groups. Its appeal lies in a unique combination of properties: high polarity, metabolic stability, and a rigid, defined three-dimensional structure that can engage in crucial hydrogen bonding interactions with biological targets. The oxidation of the parent thiomorpholine heterocycle is the most direct and widely adopted synthetic route to this valuable scaffold.[1] This document provides a comprehensive guide to the synthesis of thiomorpholine S,S-dioxide, detailing the underlying chemical principles, comparing common oxidative methods, and presenting validated, step-by-step laboratory protocols.

Mechanistic Rationale: The Stepwise Oxidation of Sulfur

The transformation of thiomorpholine to its S,S-dioxide is a classic example of sulfide oxidation. The reaction proceeds through a two-step sequence involving the nucleophilic sulfur atom of the thiomorpholine ring and an electrophilic oxygen source from an oxidizing agent.

-

First Oxidation: The lone pair of electrons on the sulfur atom attacks the oxidant, forming a transient intermediate which then resolves to the corresponding thiomorpholine S-oxide (a sulfoxide). This initial step is generally rapid.[2][3]

-

Second Oxidation: The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide due to the electron-withdrawing effect of the first oxygen atom. Consequently, the second oxidation to the S,S-dioxide (a sulfone) requires more forcing conditions or a higher stoichiometry of the oxidant to proceed to completion.[4]

This stepwise nature is a critical experimental consideration. Insufficient oxidant or mild conditions may result in the isolation of the sulfoxide as the major product or a mixture of the sulfoxide and sulfone.

Caption: Stepwise oxidation of thiomorpholine to its S,S-dioxide.

Comparative Analysis of Common Oxidizing Agents

The choice of oxidant is the most critical parameter in this synthesis, directly influencing reaction efficiency, selectivity, and the complexity of the subsequent workup. Below is a comparative analysis of the most frequently employed reagents.

| Oxidizing Agent | Key Advantages | Key Disadvantages | Typical Stoichiometry (for Sulfone) |

| m-CPBA | Highly reliable, predictable, and efficient. Works well at low temperatures. | Generates m-chlorobenzoic acid byproduct, which can complicate purification. Potentially explosive when pure.[5] | 2.1 - 2.5 equivalents |

| Oxone® | Inexpensive, stable solid, environmentally benign ("green") oxidant. Simple workup.[6] | Reactions can be slower; requires aqueous or polar protic co-solvents. | 2.1 - 3.0 equivalents |

| Hydrogen Peroxide | The cheapest and most atom-economical oxidant. Water is the only byproduct.[7] | Often requires a catalyst (e.g., metal salts) or elevated temperatures. Can be slow and less selective.[8][9][10] | >2.0 equivalents (often in excess) |

Expert Insight: For routine, small-to-medium scale laboratory synthesis where reliability and clean conversion are paramount, m-CPBA remains a popular choice despite its workup challenges.[11][12] For larger-scale syntheses or when "green chemistry" principles are a priority, Oxone® presents an excellent, cost-effective, and robust alternative.[13]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of thiomorpholine S,S-dioxide.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Principle: This protocol utilizes the high reactivity of m-CPBA to achieve a clean and complete oxidation of thiomorpholine at controlled low temperatures. A subsequent basic wash is essential to remove the m-chlorobenzoic acid byproduct.

Materials and Reagents:

-

Thiomorpholine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq.) in dichloromethane (approx. 0.1–0.2 M concentration).

-

Causality: DCM is an excellent solvent for both the substrate and the reagent, and it is relatively inert to the oxidative conditions.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Causality: The oxidation of sulfides is a highly exothermic process. Cooling is critical to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts.

-

-

Reagent Addition: Add m-CPBA (2.2 eq.) to the cooled solution portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Causality: Portion-wise addition is a key safety and control measure. It allows the heat generated by the reaction to dissipate, preventing a dangerous temperature spike (runaway reaction).

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material (thiomorpholine) and the intermediate (sulfoxide) should be consumed, showing the formation of a more polar product spot (the sulfone).

-

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution and stir vigorously for 20-30 minutes.

-

Causality: This step is crucial to quench any unreacted m-CPBA, converting it to the non-oxidizing m-chlorobenzoic acid. A starch-iodide test can be used to confirm the absence of peroxides.

-

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated.

-

Workup - Basic Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times).